Oryzalin is a highly selective dinitroaniline antimitotic agent that disrupts microtubule polymerization by binding specifically to plant and apicomplexan α-tubulin. For industrial and laboratory procurement, it presents as a stable, deep orange crystalline solid with a water solubility of approximately 2.5 mg/L at 25 °C, which is notably higher than several other in-class analogs . Its exceptionally low vapor pressure and high thermal stability make it a preferred precursor for surface-applied formulations and open-system in vitro assays. Because it exhibits negligible affinity for vertebrate tubulin, oryzalin offers a wide safety margin, making it a critical reagent for plant tissue culture, herbicide manufacturing, and targeted antiparasitic drug discovery [1].
Substituting oryzalin with generic antimitotics or closely related dinitroanilines often compromises process efficiency and operator safety. While colchicine is the traditional benchmark for plant chromosome doubling, it is highly toxic to mammals and requires millimolar concentrations that frequently cause severe phytotoxicity and poor plant regeneration [1]. Conversely, attempting to use cheaper dinitroaniline analogs like trifluralin introduces severe handling constraints; trifluralin's high vapor pressure leads to rapid evaporative loss in open systems, necessitating immediate mechanical soil incorporation or sealed culture vessels [2]. Oryzalin circumvents these failures by providing micromolar efficacy with minimal volatility, ensuring reproducible dosing and superior survival rates in both agricultural applications and sensitive tissue cultures[1].
Oryzalin exhibits an exceptionally low vapor pressure compared to its structural analog trifluralin, fundamentally altering its handling requirements. At 25 °C, oryzalin's vapor pressure is measured at 9.75 × 10⁻⁹ mmHg, whereas trifluralin reaches approximately 1.1 × 10⁻⁴ mmHg [1]. This ~10,000-fold reduction in volatility means oryzalin does not undergo appreciable evaporative loss when applied to surfaces or utilized in open in vitro culture systems, eliminating the need for immediate mechanical incorporation or hermetically sealed environments .
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | Oryzalin (9.75 × 10⁻⁹ mmHg) |
| Comparator Or Baseline | Trifluralin (~1.1 × 10⁻⁴ mmHg) |
| Quantified Difference | ~10,000-fold lower volatility for oryzalin. |
| Conditions | Standard handling and surface application at 25 °C. |
Eliminates the need for immediate mechanical soil incorporation or sealed culture vessels, reducing process complexity and preventing evaporative dosing errors.
In plant tissue culture applications, oryzalin is vastly superior to the traditional agent colchicine in both efficacy and safety. Studies on haploid apple shoots and other cultivars demonstrate that oryzalin effectively induces chromosome doubling at concentrations of 5 to 30 µM, whereas colchicine requires concentrations between 0.25 and 1.25 mM to achieve comparable results [1]. Furthermore, oryzalin treatments (e.g., 0.001%–0.01%) result in less inhibition of plant regeneration and a higher yield of viable polyploid plants compared to the highly toxic colchicine [2].
| Evidence Dimension | Effective Concentration for Chromosome Doubling |
| Target Compound Data | Oryzalin (5 – 30 µM) |
| Comparator Or Baseline | Colchicine (0.25 – 1.25 mM) |
| Quantified Difference | Oryzalin is effective at 10- to 100-fold lower concentrations. |
| Conditions | In vitro plant tissue culture (e.g., Lilium, apple shoots). |
Drastically reduces hazardous material handling risks for laboratory personnel while improving plant tissue survival and regeneration rates.
Oryzalin demonstrates extreme selectivity for protozoan α-tubulin over mammalian tubulin, making it an ideal scaffold for antiparasitic research. In in vitro assays against Toxoplasma gondii, oryzalin inhibited parasite replication with an IC₅₀ of approximately 0.25 µM [1]. In stark contrast, its IC₅₀ for host human fibroblasts (HFF) exceeded 99 µM, yielding a selectivity index of >100[2]. This high specificity is driven by the unique binding site in apicomplexan tubulin, which is absent in vertebrate tubulin, ensuring potent antimitotic action against the parasite without host cell toxicity [1].
| Evidence Dimension | Growth Inhibition (IC₅₀) |
| Target Compound Data | Oryzalin against T. gondii (~0.25 µM) |
| Comparator Or Baseline | Oryzalin against host human fibroblasts (>99 µM) |
| Quantified Difference | >100-fold selectivity for parasite tubulin over mammalian host cells. |
| Conditions | In vitro intracellular parasite replication assay. |
Provides a highly selective, low-toxicity baseline compound for developing targeted anti-parasitic therapeutics against apicomplexans.
Due to its micromolar efficacy and low phytotoxicity, oryzalin is the preferred antimitotic agent for chromosome doubling in sterile plant tissue cultures (e.g., Lilium, fruit crops, potatoes). It directly replaces colchicine, significantly improving operator safety and plant regeneration yields[1].
Exploiting its exceptionally low vapor pressure (9.75 × 10⁻⁹ mmHg), oryzalin is ideal for surface-applied agricultural and turf management products. Unlike trifluralin, it remains stable on the soil surface without requiring immediate mechanical incorporation to prevent volatilization.
With a selectivity index >100 for apicomplexan tubulin over mammalian tubulin, oryzalin serves as a critical baseline compound and structural scaffold for screening and synthesizing novel inhibitors against Toxoplasma gondii, Plasmodium falciparum, and Leishmania [2].
Irritant;Environmental Hazard